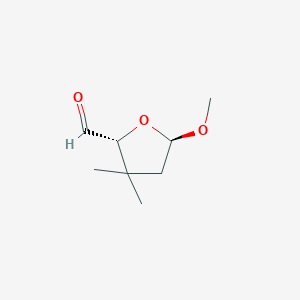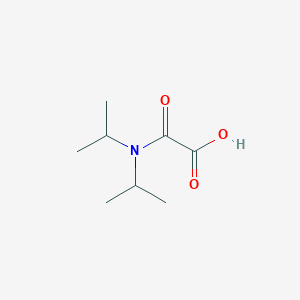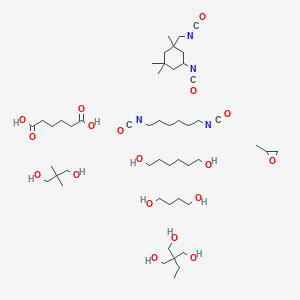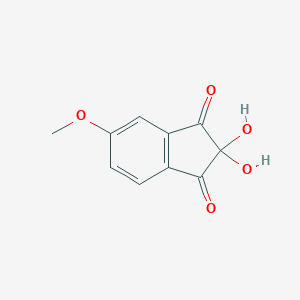
4-(Furan-2-yl)-2,4-dioxobutanoic acid
Descripción general
Descripción
“4-(Furan-2-yl)-2,4-dioxobutanoic acid” is a compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “4-(Furan-2-yl)-2,4-dioxobutanoic acid” are not available, furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of “4-(Furan-2-yl)-2,4-dioxobutanoic acid” would consist of a furan ring attached to a butanoic acid group with two ketone functional groups. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .Aplicaciones Científicas De Investigación
Biofuel Production
Furan derivatives are often used in the production of biofuels . The furan ring in “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be utilized in similar processes.
Plastic Manufacturing
Furan-based compounds are also used in the production of plastics . The furan ring in “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be used in the synthesis of new types of biodegradable plastics.
Pharmaceutical Research
Furan derivatives are commonly used in pharmaceutical research . “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be used as a building block in the synthesis of new drugs.
Catalysts in Chemical Reactions
Furan compounds are known to act as catalysts in certain chemical reactions . “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be used as a catalyst in specific reactions.
Material Synthesis
Furan derivatives are used in the synthesis of various materials. “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be used in the synthesis of new materials.
Ergogenic Supplement Research
Some research suggests that amino acid derivatives, including furan derivatives, may influence factors related to exercise performance. “4-(Furan-2-yl)-2,4-dioxobutanoic acid” could potentially be used in research related to ergogenic supplements.
Mecanismo De Acción
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could be potential targets for the compound.
Mode of Action
Furan derivatives are known to interact with their targets through various chemical reactions . For instance, they can undergo hydroarylation reactions with arenes under the action of triflic acid or AlCl3 . The resulting products demonstrate moderate antimicrobial activity .
Biochemical Pathways
Furan derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This process could potentially affect various biochemical pathways in the target organisms.
Result of Action
Furan derivatives have been found to demonstrate moderate antimicrobial activity . They suppress the growth of yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus , indicating that they may induce cellular changes that inhibit these organisms’ growth and proliferation.
Action Environment
It’s known that the reactivity of furan derivatives can be influenced by various factors, including the presence of catalysts and the conditions under which reactions occur
Propiedades
IUPAC Name |
4-(furan-2-yl)-2,4-dioxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQTWRAARLYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333519 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-2,4-dioxobutanoic acid | |
CAS RN |
105356-51-2 | |
| Record name | 4-(furan-2-yl)-2,4-dioxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















